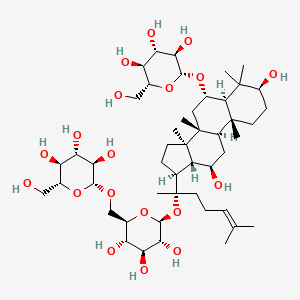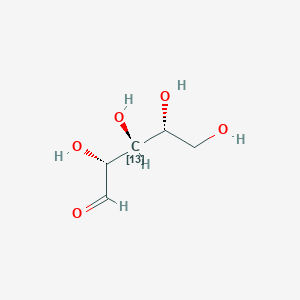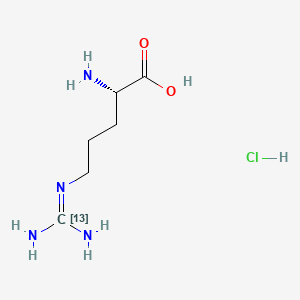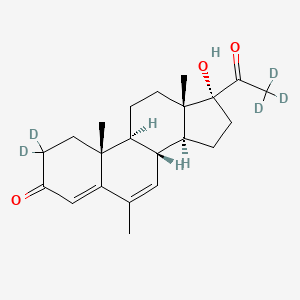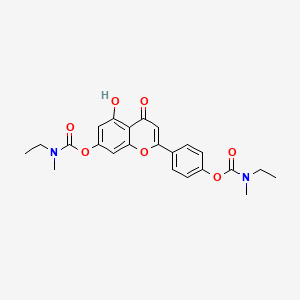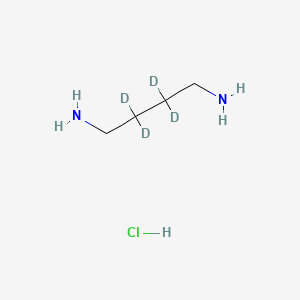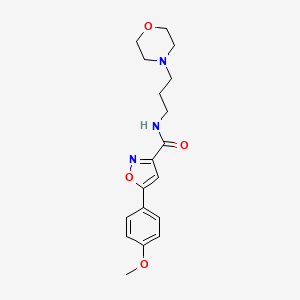
Maltose monohydrate-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltose monohydrate-d14 is a deuterium-labeled form of maltose monohydrate. Maltose, also known as malt sugar, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of maltose monohydrate-d14 involves the incorporation of deuterium into maltose monohydrate. This can be achieved through chemical synthesis where deuterium oxide (D2O) is used as a solvent in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of starch to produce maltose, followed by deuterium labeling. The process includes:
- Hydrolysis of starch using α-amylase to produce maltose.
- Deuterium labeling by dissolving maltose in deuterium oxide and allowing the exchange reaction to occur.
- Purification of the labeled compound through crystallization and drying .
Análisis De Reacciones Químicas
Types of Reactions: Maltose monohydrate-d14 undergoes various chemical reactions, including:
Oxidation: Maltose can be oxidized to form maltobionic acid.
Reduction: Reduction of maltose can yield sorbitol.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like bromine water or nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Oxidation: Maltobionic acid.
Reduction: Sorbitol.
Substitution: Hydrogen-labeled maltose.
Aplicaciones Científicas De Investigación
Maltose monohydrate-d14 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of maltose monohydrate-d14 involves its role as an energy source for bacteria. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme activities. The compound interacts with enzymes such as α-glucosidase, which hydrolyzes maltose into glucose molecules. This process is crucial for understanding carbohydrate metabolism and the effects of deuterium substitution on metabolic profiles .
Comparación Con Compuestos Similares
Maltose monohydrate: The non-deuterated form of maltose.
Isomaltose: A disaccharide with glucose molecules linked by an α(1→6) bond.
Cellobiose: A disaccharide with glucose molecules linked by a β(1→4) bond
Uniqueness: Maltose monohydrate-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and biochemical research .
Propiedades
Fórmula molecular |
C12H24O12 |
|---|---|
Peso molecular |
374.40 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4R,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4+,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D; |
Clave InChI |
WSVLPVUVIUVCRA-AAEFPXILSA-N |
SMILES isomérico |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@]([C@@]([C@@](O[C@@]2([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O.O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


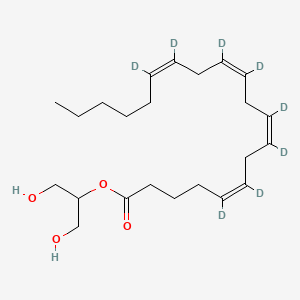

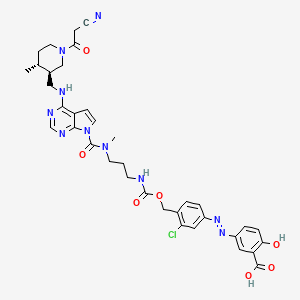
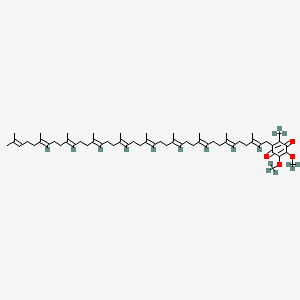
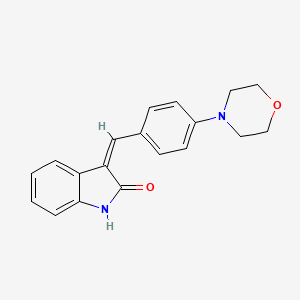
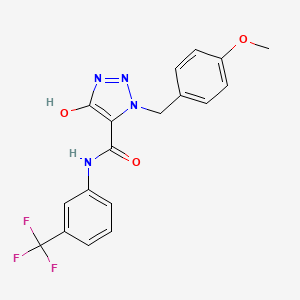
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
